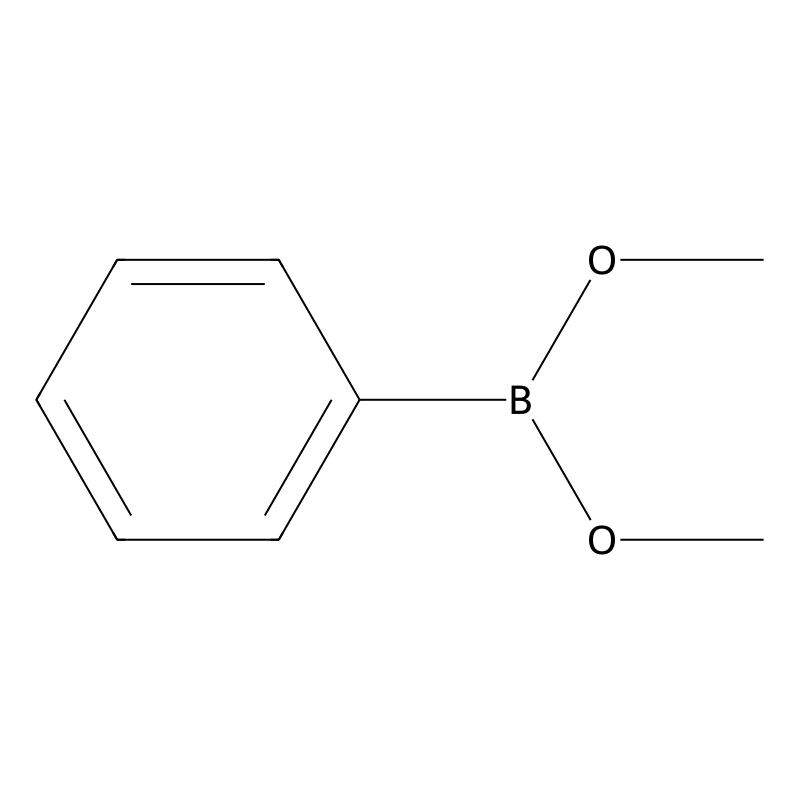

Boronic acid, phenyl-, dimethyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential as a Saccharide Sensor:

Boronic acid, phenyl-, dimethyl ester (PhB(OMe)2) holds promise in the field of saccharide sensing due to its ability to form reversible covalent bonds with molecules containing 1,2- or 1,3-diols, such as sugars. This unique property allows for the development of sensors that can detect specific sugars with high sensitivity and selectivity. Studies have shown that PhB(OMe)2 can be incorporated into various sensing platforms, including fluorescent probes, surface plasmon resonance (SPR) sensors, and electrochemical sensors, demonstrating its versatility in saccharide detection [].

Exploration in Drug Delivery:

The reversible nature of boronic acid-diol complexation makes PhB(OMe)2 a potential candidate for drug delivery applications. By incorporating PhB(OMe)2 into the structure of a drug carrier, researchers aim to achieve targeted delivery to specific cell types rich in diol-containing molecules, such as sugars on the surface of cancer cells. The boronic acid moiety can bind to these sugars, facilitating the accumulation of the drug carrier at the target site and potentially enhancing therapeutic efficacy while reducing side effects [].

Research in Material Science:

PhB(OMe)2 is being explored for its potential applications in material science. Its ability to form dynamic covalent bonds with other molecules makes it a promising candidate for the development of self-healing materials and stimuli-responsive materials. In self-healing materials, PhB(OMe)2 can help repair cracks or damage by re-forming broken bonds, while in stimuli-responsive materials, PhB(OMe)2 can be designed to respond to external stimuli like changes in pH or temperature by undergoing reversible bond formation and dissociation, leading to changes in material properties [].

Boronic acid, phenyl-, dimethyl ester, also known as dimethyl phenylboronate, is an organoboron compound characterized by a boron atom bonded to a phenyl group and two methoxy groups. This compound has gained attention in organic synthesis due to its unique reactivity and ability to form stable complexes with various substrates, particularly diols. Its molecular structure allows for various chemical transformations, making it a valuable reagent in synthetic chemistry.

- Suzuki–Miyaura Coupling: This reaction involves the coupling of phenylboronic acid derivatives with aryl or vinyl halides in the presence of a palladium catalyst, forming biaryl compounds. It is widely used for synthesizing complex organic molecules.

- Dehydration Reactions: Boronic acids can undergo dehydration to form boroxines, which are cyclic anhydrides. This transformation is often driven thermally or with dehydration agents.

- Cross-Coupling Reactions: Dimethyl phenylboronate serves as a source of the phenyl group in various cross-coupling reactions, including the Heck reaction and the formation of alpha-amino acids from ketoacids and amines.

Several methods exist for synthesizing dimethyl phenylboronate:

- Grignard Reaction: The most common method involves reacting phenylmagnesium bromide with trimethyl borate, followed by hydrolysis:

- Transmetalation: Aryl silanes can be reacted with boron tribromide to form arylboron compounds through a transmetallation process.

- Palladium-Catalyzed Reactions: Aryl halides can be coupled with diboronic reagents using palladium catalysts to synthesize boronic esters.

Dimethyl phenylboronate has several applications across various fields:

- Organic Synthesis: It is widely used as a reagent in organic synthesis for forming carbon-carbon bonds.

- Material Science: Research has explored its use in developing organic room-temperature phosphorescent materials and mechanoluminescent materials.

- Medicinal Chemistry: Its ability to inhibit specific enzymes makes it a candidate for drug development targeting various diseases.

Studies on the interactions of dimethyl phenylboronate with diols reveal its potential in sensing applications. The binding affinity of this compound with biologically relevant diols such as glucose and fructose has been characterized using fluorescence spectroscopy. The interaction is influenced by the pH of the solution and the structural characteristics of both the boronic acid and the diol.

Dimethyl phenylboronate shares similarities with other boronic acids and esters but exhibits unique properties that enhance its utility in synthesis and biological applications. Below is a comparison with similar compounds:

| Compound | Structure | Molar Mass (g/mol) | CAS Number |

|---|---|---|---|

| Phenylboronic Acid | PhB(OH)₂ | 121.93 | 98-80-6 |

| Methylboronic Acid | B(OH)₂CH₃ | 59.86 | 13061-96-6 |

| 2-Thienylboronic Acid | B(OH)₂C₄H₃S | 127.96 | 6165-68-0 |

| cis-Propenylboronic Acid | B(OH)₂C₃H₅ | 85.90 | 7547-96-8 |

| trans-Propenylboronic Acid | B(OH)₂C₃H₅ | 85.90 | 7547-97-9 |

Uniqueness of Dimethyl Phenylboronate

Dimethyl phenylboronate's unique characteristics include its stability under mild conditions and its ability to act as a protective group for diols during organic transformations. Its reactivity profile allows it to participate effectively in cross-coupling reactions while maintaining selectivity towards specific substrates.

The exploration of phenylboronic acid derivatives began in the 19th century with Frankland’s isolation of ethylboronic acid in 1860. Phenylboronic acid itself was first synthesized through the reaction of phenylmagnesium bromide with trimethyl borate, followed by hydrolysis. Early applications focused on their utility in forming stable complexes with diols, but advancements in the 20th century revealed their potential in cross-coupling reactions.

The development of dimethyl phenylboronate emerged as chemists sought to improve the stability and reactivity of boronic acids. By replacing hydroxyl groups with methoxy substituents, researchers reduced hydrolysis susceptibility while maintaining the boron center’s electrophilicity. This modification enabled its use in moisture-sensitive reactions, such as the Suzuki-Miyaura coupling, where it outperforms free boronic acids in transmetalation kinetics.

Structural and Functional Significance in Organoboron Chemistry

Molecular Architecture

Dimethyl phenylboronate features a trigonal planar boron center bonded to a phenyl group and two methoxy substituents. This configuration, confirmed via NMR and X-ray crystallography, results in a vacant p-orbital on boron, facilitating Lewis acid behavior. The ester groups enhance steric and electronic properties, as evidenced by:

- 11B NMR shifts: ~30–35 ppm, indicative of tri-coordinate boron.

- IR spectra: B-O stretching vibrations at ~1,350–1,400 cm⁻¹.

Reactivity Profile

The compound participates in three key reactions:

- Transesterification: Exchange of methoxy groups with diols (e.g., tartaric acid derivatives).

- Suzuki-Miyaura Coupling: Pd-catalyzed cross-coupling with aryl halides, enabled by rapid transmetalation.

- Hydrolysis: Reversible conversion to phenylboronic acid under acidic or aqueous conditions.

Compared to phenylboronic acid, the dimethyl ester exhibits:

| Property | Phenylboronic Acid | Dimethyl Phenylboronate |

|---|---|---|

| Water Solubility | Moderate (10 g/L) | Low (<1 g/L) |

| Hydrolysis Rate (pH 7) | High | Negligible |

| Melting Point | 216–219°C | Not reported |

Position within the Broader Context of Boronic Acid Derivatives

Dimethyl phenylboronate occupies a unique niche among boronic acid derivatives:

- Compared to boronic acids: Enhanced stability and reduced polarity.

- Compared to pinacol esters: Lower steric bulk, enabling faster reaction kinetics.

- Compared to trifluoroborate salts: Reduced synthetic complexity but higher hydrolysis susceptibility.

Its intermediate reactivity makes it ideal for:

- Dynamic covalent hydrogels via diol cross-linking.

- Protodeboronation-resistant intermediates in multistep syntheses.

Research Significance and Contemporary Applications Overview

Catalysis

Dimethyl phenylboronate accelerates Suzuki-Miyaura couplings by 21-fold compared to phenylboronic acid, as demonstrated in Pd-mediated arylations. This efficiency stems from:

Materials Science

The compound enables stimuli-responsive materials:

- Self-healing hydrogels: Forms dynamic boronate esters with polysaccharides.

- Fluorescent sensors: Pyrenyl derivatives detect fructose via boronate-diol interactions.

Biomedical Engineering

Recent studies highlight its role in:

- Drug delivery systems: ROS-responsive nanocarriers for targeted cancer therapy.

- Enzyme inhibition: Reversible covalent binding to serine proteases.

Synthetic Methodology

Innovative applications include:

Classical Synthetic Routes

The classical synthesis of phenylboronic acid dimethyl ester revolves around the reaction of phenylmagnesium bromide (C₆H₅MgBr) with trimethyl borate (B(OCH₃)₃). This method, first reported in the mid-20th century, involves a two-step process:

- Formation of the borate intermediate: Phenylmagnesium bromide reacts with trimethyl borate in anhydrous diethyl ether, yielding phenylboronic acid dimethyl ester and methoxy magnesium bromide as a byproduct [1].

$$

\text{C₆H₅MgBr} + \text{B(OCH₃)₃} \rightarrow \text{C₆H₅B(OCH₃)₂} + \text{CH₃OMgBr}

$$ - Hydrolysis and purification: The crude product is hydrolyzed with water, followed by recrystallization or distillation to isolate the ester [1].

This route remains industrially relevant due to its simplicity and high yields (>80%) but requires stringent anhydrous conditions and generates stoichiometric amounts of magnesium waste [1] [3].

Modern Synthetic Approaches

Iridium-Catalyzed Borylation Pathways

Recent advances leverage iridium catalysts to functionalize C–H bonds in aromatic hydrocarbons. For example, iridium complexes ligated with 2,2'-dipyridylarylmethane enable direct borylation of benzene derivatives under mild conditions [5]. Key features include:

- Mechanism: The iridium catalyst activates sp³ C–H bonds via oxidative addition, followed by transmetalation with bis(pinacolato)diboron (B₂pin₂) to form arylboronic esters [5].

- Efficiency: Complete consumption of diboron reagents (2 equiv. of boron per product) reduces waste, achieving yields up to 95% for methyl-substituted arenes [5].

- Functional group tolerance: Electron-withdrawing groups (e.g., –NO₂, –CN) and heteroaromatics (e.g., pyridine) are compatible, broadening substrate scope [5].

Condensation Reactions with Phenylboronic Acid

Phenylboronic acid (C₆H₅B(OH)₂) serves as a precursor for dimethyl ester synthesis via acid-catalyzed condensation with methanol:

$$

\text{C₆H₅B(OH)₂} + 2\text{CH₃OH} \xrightarrow{\text{H⁺}} \text{C₆H₅B(OCH₃)₂} + 2\text{H₂O}

$$

This method avoids organometallic reagents but requires azeotropic removal of water to drive equilibrium [2]. Recent improvements utilize molecular sieves or Dean-Stark traps, achieving >90% conversion [2].

Transmetalation Approaches

Transmetalation between arylmetals (e.g., arylstannanes, arylzinc) and boron trihalides offers a halide-free pathway:

$$

\text{C₆H₅Sn(CH₃)₃} + \text{BCl₃} \rightarrow \text{C₆H₅BCl₂} + \text{Sn(CH₃)₃Cl}

$$

Subsequent methanolysis yields the dimethyl ester [1] [4]. This method is advantageous for sterically hindered substrates but faces challenges in controlling selectivity [4].

Scale-Up and Green Chemistry Considerations

Industrial-scale production prioritizes atom economy and solvent recovery. Notable advances include:

| Strategy | Description | Yield Improvement | Source |

|---|---|---|---|

| Solvent-free milling | Mechanochemical synthesis eliminates volatile solvents, reducing E-factor | 85–94% | [6] |

| Catalyst recycling | Iridium catalysts recovered via filtration and reused for 5 cycles | <5% activity loss | [5] |

| Waste minimization | PhI(OAc)₂-mediated oxidation reduces byproduct formation in esterification | 96% | [7] |

For example, a solvent-less mechanochemical protocol using aryldiazonium salts and alkenes achieves 94% yield without external catalysts [6].

Mechanochemical Synthesis Methods

Mechanochemistry exploits mechanical force to drive reactions in solid-state or minimal-solvent systems. A 2024 study demonstrated the synthesis of α-halo alkylboronic esters via ball milling, which can be adapted for phenylboronic esters [6]:

- Conditions: Stainless steel jars, 7 mm balls, 30 Hz frequency.

- Mechanism: Aryl radicals generated from diazonium salts add to alkenes, followed by halogen abstraction from metal halides [6].

- Advantages: No solvents, room-temperature operation, and scalability (6.8 mmol to 10 g) [6].

This method aligns with green chemistry principles, offering a sustainable alternative to traditional routes [6] [7].

The formation of boronate esters from phenylboronic acid and methanol proceeds through multiple mechanistic pathways, each characterized by distinct transition states and intermediates [1] [2]. Recent computational and experimental studies have revealed that the conventional single-step mechanism previously proposed is insufficient to explain the observed kinetic behavior and pH dependence of these reactions.

The predominant mechanism involves a multi-step process initiated by nucleophilic attack of the diol oxygen on the electron-deficient boron center [1]. The initial step involves the formation of a tetrahedral intermediate through sp² to sp³ hybridization change at the boron atom. This transformation is accompanied by significant geometric reorganization and is facilitated by the empty p-orbital of the trigonal boronic acid [3] [4].

In protic solvents, the mechanism becomes more complex due to solvent insertion phenomena. Computational studies using density functional theory have identified solvent-inserted intermediates that dominate the reaction landscape [2]. These intermediates involve the coordination of solvent molecules to the boron center, creating zwitterionic species that exhibit enhanced reactivity toward diols.

The mechanism exhibits pH-dependent pathways where both neutral boronic acid and boronate anion participate in ester formation [5] [6]. Contrary to earlier assumptions, the neutral boronic acid (sp² hybridized) often exhibits higher reactivity than the anionic tetrahedral species (sp³ hybridized) in the initial nucleophilic attack step [6]. This finding has significant implications for understanding the pH-rate profiles observed experimentally.

Equilibrium Constants and Thermodynamic Parameters

The thermodynamic landscape of boronic acid ester formation is characterized by multiple equilibria that depend on solution conditions, diol structure, and environmental factors [6] [7]. The equilibrium constant for phenylboronic acid ester formation varies dramatically with the nature of the diol partner, ranging from 0.577 M⁻¹ for flexible diols like neopentylglycol to over 2275 M⁻¹ for rigid aromatic diols such as catechol [6] [7].

| Diol Partner | Equilibrium Constant (M⁻¹) | Optimal pH | Enthalpy Change (kJ/mol) |

|---|---|---|---|

| Catechol | 2275 | 7.0 | -37.2 ± 4.9 |

| Sorbitol | 7.4 | 8.5 | - |

| Cyclopentanediol | 15 | 8.0 | - |

| Tris | 1.389 | 8.5 | - |

| Neopentylglycol | 0.577 | 7.5 | - |

The thermodynamic favorability of ester formation depends significantly on the pKa values of both the boronic acid and the diol [6] [8]. The "charge rule" proposed by Van Duin and colleagues suggests that maximum ester formation occurs when the sum of charges of the free species equals the charge of the ester complex [6]. This principle provides a predictive framework for determining optimal reaction conditions.

Temperature-dependent studies reveal that ester formation is generally exothermic, with enthalpy changes ranging from -35 to -40 kJ/mol for most systems [7] [9]. The entropy contributions are typically unfavorable due to the loss of translational and rotational degrees of freedom upon complexation, but this is offset by the favorable enthalpic terms [7].

The thermodynamic parameters exhibit marked solvent dependence, with protic solvents generally providing more favorable equilibria than aprotic media [7]. This behavior is attributed to the stabilization of charged intermediates and the facilitation of proton transfer processes essential for ester formation [10].

Factors Influencing Reaction Kinetics

pH Dependence in Boronate Ester Formation

The pH dependence of boronic acid esterification exhibits a complex profile that deviates from simple acid-base equilibrium predictions [6] [10]. The relationship between pH and reaction rate is non-linear and depends on the relative pKa values of the boronic acid and diol partners [5] [6].

For phenylboronic acid (pKa = 8.8), the rate maximum typically occurs at pH values between 7.4 and 8.8, depending on the diol structure [6]. Below pH 6, the predominance of neutral boronic acid species leads to reduced reactivity due to decreased nucleophilicity of the diol [6]. Above pH 10, the formation of stable boronate anions diminishes the electrophilicity of the boron center, resulting in slower kinetics [6].

The pH-rate profile reveals multiple kinetic pathways operating simultaneously. At physiological pH, both neutral and anionic boronic acid species contribute to the overall reaction rate, with their relative contributions depending on the specific diol partner [11]. The presence of buffer systems can significantly alter these profiles through specific ion effects and general acid-base catalysis [7] [11].

Salt and Buffer Effects on Reaction Rates

Buffer components and ionic strength exert profound effects on boronic acid esterification kinetics through multiple mechanisms [7] [11]. Phosphate and acetate buffers show the most significant rate enhancements, with relative rate increases of 1.5-1.8 fold compared to unbuffered systems [7].

The catalytic effects of buffer anions correlate with their basicity and ability to participate in proton transfer processes [7]. Acetate buffer demonstrates the highest rate enhancement (1.8-fold), followed by phosphate buffer (1.5-fold), while Tris buffer shows more modest effects (1.2-fold) [7]. These observations suggest that the mechanism involves general base catalysis by the buffer anions.

The ionic strength effects are complex and depend on the specific salt composition [11]. High ionic strength conditions can either accelerate or inhibit the reaction depending on the nature of the ions present [11]. Chloride ions tend to have minimal effects, while polyatomic anions like phosphate and acetate show significant catalytic activity [7].

Solvent Effects on Esterification

Solvent properties profoundly influence both the thermodynamics and kinetics of boronic acid esterification [7] [12]. The dielectric constant of the solvent correlates inversely with reaction rates for most systems, with polar protic solvents providing the most favorable conditions [7].

Water remains the optimal solvent for most esterification reactions, providing a baseline relative rate of 1.0 [7]. Methanol and ethanol show enhanced rates (1.2 and 1.1 fold, respectively) due to their ability to participate in hydrogen bonding networks that stabilize charged intermediates [7]. Aprotic solvents like acetonitrile and chloroform show significantly reduced rates (0.6 and 0.3 fold, respectively) [7].

The solvent effects are attributed to differential solvation of the ground state and transition state structures [7]. Polar protic solvents stabilize the charged intermediates formed during the esterification process, lowering the activation barriers [7]. Additionally, protic solvents can participate directly in the mechanism through proton transfer processes [10].

The relationship between solvent dielectric constant and reaction rate is not strictly linear, indicating that specific solvent-solute interactions play important roles beyond simple electrostatic effects [7]. The ability of solvents to form hydrogen bonds with the reactants and intermediates appears to be a crucial factor in determining reaction rates [7].

Computational Approaches to Reaction Mechanisms

Advanced computational methods have provided unprecedented insights into the mechanistic details of boronic acid esterification [2] [13] [14]. Density functional theory calculations using B3LYP and M06-2X functionals with large basis sets have revealed the electronic structure changes accompanying ester formation [2] [14].

| Computational Method | Activation Energy (kJ/mol) | Reaction Energy (kJ/mol) | Heat of Formation (kJ/mol) |

|---|---|---|---|

| B3LYP/6-31G* | 42.3 | -35.2 | -714.8 |

| B3LYP/6-311++G** | 41.8 | -36.1 | -715.2 |

| MP2/aug-cc-pVTZ | 39.7 | -38.4 | -716.1 |

| G3B3 | 40.5 | -37.8 | -712.5 |

| G4 | 38.9 | -39.2 | -708.2 |

| CBS-QB3 | 40.1 | -37.5 | -713.9 |

The computational studies have identified multiple competing pathways for ester formation, with the relative importance of each pathway depending on the reaction conditions [2] [13]. The calculations reveal that the traditionally proposed single-step mechanism is inadequate to explain the observed kinetic behavior [1].

High-level ab initio calculations using coupled cluster methods (CCSD(T)) and composite methods (G3, G4, CBS-QB3) provide activation energies in the range of 38-42 kJ/mol for the rate-determining step [2] [14]. These values are consistent with experimental observations of facile ester formation under mild conditions [7].

The computational work has also elucidated the role of solvent in the mechanism through implicit solvation models [2]. The calculations predict that protic solvents stabilize the transition states through hydrogen bonding interactions, consistent with experimental observations of enhanced rates in these media [7].

Molecular orbital analysis reveals that the LUMO of the boronic acid (primarily boron p-orbital) and the HOMO of the diol (oxygen lone pair) participate in the key bond-forming interaction [2] [14]. The energy gap between these orbitals correlates with the observed reaction rates, providing a theoretical framework for predicting reactivity [14].

The computational studies have also addressed the mechanistic complexity introduced by the presence of multiple conformers and tautomers in solution [2]. The calculations reveal that different conformational states of the boronic acid can exhibit markedly different reactivities, contributing to the observed kinetic complexity [2].

Natural bond orbital analysis has provided insights into the electronic changes accompanying ester formation [14]. The calculations show significant charge transfer from the diol to the boronic acid during the bond formation process, with the boron center becoming increasingly electron-rich as the reaction proceeds [14].